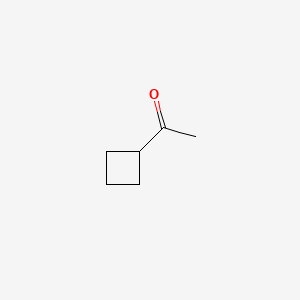

Cyclobutyl methyl ketone

Description

The exact mass of the compound Acetylcyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJOOTWNILDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184263 | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-25-8 | |

| Record name | Cyclobutyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclobutyl Methyl Ketone (CAS 3019-25-8)

Introduction

This compound, also known as acetylcyclobutane, is an alicyclic ketone with the CAS number 3019-25-8.[1] This organic compound is characterized by a four-carbon cyclobutane (B1203170) ring attached to a methyl ketone group.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1][2][3] Due to its structure and reactivity, it serves as a valuable compound in various chemical syntheses and research applications, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety considerations.

Physicochemical and Spectroscopic Properties

This compound is a flammable liquid with moderate volatility and relatively low solubility in water, but it is more soluble in organic solvents.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3019-25-8 |

| Molecular Formula | C₆H₁₀O[1][2] |

| Molecular Weight | 98.14 g/mol |

| Appearance | Clear colorless to light yellow liquid[1][2][3][4] |

| Density | 0.902 g/mL at 25 °C[3][5] |

| Boiling Point | 137-139 °C at 754 mmHg[3][5] |

| Flash Point | 29 °C (84.2 °F) - closed cup[6] |

| Refractive Index (n20/D) | 1.432[5] |

| Vapor Pressure | 7.02 mmHg at 25°C |

| Water Solubility | 1.495e+004 mg/L at 25 °C (estimated)[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are available for structural elucidation.[7]

-

Infrared (IR) and Raman Spectroscopy: The infrared (3500 to 30 cm⁻¹) and Raman (3200 to 30 cm⁻¹) spectra have been recorded in both gaseous and solid states, providing information about its vibrational modes and functional groups.[3][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available to determine its molecular weight and fragmentation pattern.[2]

-

UV Spectroscopy: The UV absorption spectra have been measured in alcohol and isooctane (B107328) solutions.[5]

Synthesis and Reactivity

Synthesis

A known method for synthesizing this compound involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3][5][8] This approach is a standard method for ketone synthesis.

Caption: Synthesis workflow for this compound.

Reactivity

The reactivity of this compound is primarily dictated by its ketone functional group, which is susceptible to nucleophilic addition reactions.[1] Its decomposition via vapor phase thermal and photodecomposition has been studied and is understood to proceed through a free-radical mechanism.[3][5] The photochemistry of the compound has been investigated through both steady-state and pulsed (laser) photolysis.[5][8]

Experimental Protocols

General Synthesis Protocol

-

Objective: To synthesize this compound.

-

Methodology: The synthesis is achieved by reacting cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester.[3][5]

-

Prepare the magnesium salt of a suitable malonic ester (e.g., diethyl malonate) using a strong base.

-

Introduce cyclobutanecarbonyl chloride to the solution containing the magnesium salt.

-

Allow the reaction to proceed, typically with stirring and under controlled temperature conditions.

-

Work up the reaction mixture, which usually involves hydrolysis and decarboxylation to yield the final ketone product.

-

Purify the crude product using distillation to obtain pure this compound.

-

General Spectroscopic Analysis Protocol (¹H NMR)

-

Objective: To confirm the structure of the synthesized this compound.

-

Methodology:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) signal (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the expected proton environments of the this compound structure.

-

Applications and Research Interest

This compound is utilized in several areas of chemical research. It serves as an important intermediate in organic synthesis for producing more complex molecules, including potential pharmaceuticals and agrochemicals.[1]

Caption: Key applications of this compound.

Specifically, it has been used as a model compound to study the oxidation mechanism of pinonic acid by hydroxyl radicals.[3][5] Its thermal and photodecomposition properties are relevant to environmental chemistry for understanding how similar organic compounds degrade in the atmosphere.[3] Furthermore, its well-documented spectra make it a useful reference compound in analytical chemistry.[3]

Safety and Handling

Table 2: GHS Hazard and Safety Information

| Category | Information |

| Pictogram | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapour |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges. |

| Storage Class | 3 - Flammable liquids |

Handling and Storage: this compound should be handled in a well-ventilated area using spark-proof and explosion-proof equipment.[1][9] Personal protective equipment (PPE), including eye shields, face shields, and appropriate gloves, is recommended. It should be stored in a dry, cool, and well-ventilated place designated as a flammables area, with the container kept tightly closed.[4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[9]

Toxicology: The toxicological properties of this compound have not been fully investigated.[9] It is classified as harmful if swallowed.[4] Standard safety precautions for handling flammable and potentially toxic chemicals should be strictly followed.

References

- 1. CAS 3019-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 3019-25-8 [thegoodscentscompany.com]

- 7. This compound(3019-25-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound 98 3019-25-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Acetylcyclobutane from Cyclobutanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetylcyclobutane, a valuable building block in medicinal chemistry and drug development, from its precursor, cyclobutanecarbonyl chloride. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the key synthetic steps.

Introduction

Acetylcyclobutane serves as a crucial structural motif in the development of novel therapeutic agents. Its compact, rigid cyclobutane (B1203170) core combined with a reactive acetyl group makes it an attractive starting material for the synthesis of complex molecules with diverse pharmacological activities. The efficient and selective synthesis of acetylcyclobutane is therefore of significant interest to the pharmaceutical and chemical research communities.

This guide outlines a reliable two-step synthetic pathway commencing with the conversion of cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride, followed by the selective methylation of the acyl chloride to yield the target ketone, acetylcyclobutane. The use of organocuprate reagents is highlighted as a key strategy to ensure high selectivity and yield in the final step.

Synthesis of Acetylcyclobutane

The overall synthesis is a two-step process. First, cyclobutanecarboxylic acid is converted to its corresponding acyl chloride. Second, the acyl chloride is reacted with a methyl organometallic reagent, specifically a Gilman reagent (lithium dimethylcuprate), to afford acetylcyclobutane.

Overall Reaction Scheme

Caption: Overall synthesis of acetylcyclobutane.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride (SOCl₂) is a commonly used and effective reagent for this purpose.[1][2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][3]

Materials:

-

Cyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or neat)

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a dry round-bottom flask with cyclobutanecarboxylic acid (1.0 equivalent).[1]

-

Carefully add thionyl chloride (1.2-1.5 equivalents) to the flask.[1] The reaction can also be performed neat or with a solvent like dichloromethane.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1][4]

-

After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.[5]

-

Excess thionyl chloride can be removed by distillation or under reduced pressure.[5]

-

The crude cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[1]

| Parameter | Value | Reference |

| Reactant Ratio | 1.2-1.5 eq. of SOCl₂ per eq. of acid | [1] |

| Reaction Temperature | Reflux | [1][5] |

| Reaction Time | 1-3 hours | [1][5] |

| Reported Yield | >95% (typical for this reaction) |

Note: While a specific yield for this exact reaction was not found in the immediate search results, the conversion of carboxylic acids to acyl chlorides with thionyl chloride is generally a high-yielding reaction.

Step 2: Synthesis of Acetylcyclobutane

The second and final step is the selective methylation of cyclobutanecarbonyl chloride to form the desired ketone, acetylcyclobutane. The choice of the organometallic reagent is critical to prevent over-addition and the formation of the corresponding tertiary alcohol. Gilman reagents (lithium dialkylcuprates) are ideal for this transformation due to their lower reactivity compared to Grignard or organolithium reagents.

The reaction involves the nucleophilic attack of the methyl group from the lithium dimethylcuprate on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the ketone. The less reactive nature of the Gilman reagent prevents a second nucleophilic attack on the newly formed ketone.

Materials:

-

Cyclobutanecarbonyl chloride

-

Copper(I) iodide (CuI)

-

Methyllithium (B1224462) (CH₃Li) solution in diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flasks and syringes for handling air-sensitive reagents

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

-

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (0.5 equivalents relative to the acyl chloride) in anhydrous diethyl ether or THF at 0°C.

-

To this stirred suspension, add methyllithium solution (1.0 equivalent) dropwise. The formation of the lithium dimethylcuprate is indicated by a color change in the solution.

Part B: Reaction with Cyclobutanecarbonyl Chloride

-

Cool the freshly prepared lithium dimethylcuprate solution to -78°C using a dry ice/acetone bath.

-

Dissolve the cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred cuprate (B13416276) solution at -78°C.

-

Allow the reaction mixture to stir at -78°C for 1 hour, and then let it warm slowly to room temperature.

Part C: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude acetylcyclobutane can be purified by distillation.

| Parameter | Value |

| Reactant Ratio | 0.5 eq. CuI, 1.0 eq. CH₃Li per eq. of acyl chloride |

| Reaction Temperature | -78°C to room temperature |

| Reaction Time | 1 hour at -78°C, then warm to RT |

| Reported Yield | High (specific value not found) |

Note: The reaction of acyl chlorides with Gilman reagents to form ketones is generally a high-yielding process. While a specific numerical yield for this exact transformation was not located, it is expected to be in the range of 70-90% based on similar reactions reported in the literature.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Workflow for the Synthesis of Cyclobutanecarbonyl Chloride

Caption: Synthesis of cyclobutanecarbonyl chloride workflow.

Workflow for the Synthesis of Acetylcyclobutane

Caption: Synthesis of acetylcyclobutane workflow.

References

Chemical structure and formula of 1-cyclobutylethanone

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-cyclobutylethanone, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Formula

1-Cyclobutylethanone, also known as acetylcyclobutane or cyclobutyl methyl ketone, is an organic compound with the chemical formula C₆H₁₀O.[1][2][3] It consists of a cyclobutane (B1203170) ring bonded to an acetyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-cyclobutylethanone |

| Synonyms | Acetylcyclobutane, this compound |

| CAS Number | 3019-25-8[1][2][3] |

| Molecular Formula | C₆H₁₀O[1][2][3] |

| Molecular Weight | 98.14 g/mol [1][3] |

| InChI | InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3[2] |

| InChIKey | JPJOOTWNILDNAW-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=O)C1CCC1 |

Physicochemical Properties

1-Cyclobutylethanone is a flammable liquid.[1] Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of 1-Cyclobutylethanone

| Property | Value | Reference |

| Density | 0.902 g/mL at 25 °C | [1] |

| Boiling Point | 137-139 °C at 754 mmHg | [1] |

| Refractive Index | n20/D 1.432 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-cyclobutylethanone.

Table 3: Mass Spectrometry Data for 1-Cyclobutylethanone

| m/z | Interpretation |

| 98 | Molecular Ion (M⁺) |

| 83 | [M - CH₃]⁺ |

| 55 | [C₄H₇]⁺ (cyclobutyl cation) |

| 43 | [CH₃CO]⁺ (acetyl cation) - Base Peak |

Infrared (IR) Spectroscopy: The IR spectrum of 1-cyclobutylethanone exhibits a characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. Other significant absorptions include C-H stretching from the cyclobutane and methyl groups just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) and multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons of the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the ketone region (typically >200 ppm), along with signals for the methyl carbon and the carbons of the cyclobutane ring.

Synthesis of 1-Cyclobutylethanone

A common method for the synthesis of 1-cyclobutylethanone is the Friedel-Crafts acylation of cyclobutane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Workflow for the synthesis of 1-cyclobutylethanone.

Experimental Protocols

Materials:

-

Cyclobutane

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclobutane to the cooled suspension.

-

Slowly add acetyl chloride dropwise from the dropping funnel to the stirred reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-cyclobutylethanone.

-

Purify the product by fractional distillation.

Instrumentation:

-

Infrared (IR) Spectrometer (e.g., FTIR)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Protocols:

-

IR Spectroscopy: A thin film of the purified liquid product is placed between two NaCl or KBr plates and the IR spectrum is recorded.

-

Mass Spectrometry: The purified product is injected into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

Chemical Structure

Caption: Chemical structure of 1-cyclobutylethanone.

References

A Technical Guide to the Spectroscopic Data of Cyclobutyl Methyl Ketone

Introduction

Cyclobutyl methyl ketone (CAS No: 3019-25-8), also known as acetylcyclobutane, is a cyclic ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data, the following chemical shifts and multiplicities are observed.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | Multiplet | 1H | CH (methine) |

| ~2.1 | Singlet | 3H | CH₃ (methyl) |

| ~2.0 - 2.3 | Multiplet | 4H | CH₂ (methylene) |

| ~1.8 - 2.0 | Multiplet | 2H | CH₂ (methylene) |

Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| > 200 | Quaternary | C=O (carbonyl) |

| ~45-55 | Methine | CH (methine) |

| ~25-35 | Methylene | CH₂ (methylene) |

| ~15-25 | Methylene | CH₂ (methylene) |

| ~20-30 | Methyl | CH₃ (methyl) |

Note: These are predicted chemical shifts based on typical values for similar functional groups.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950 | Strong | C-H Stretch | Alkane |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1450 | Medium | C-H Bend | Alkane |

Note: The C=O stretching frequency for saturated ketones typically appears around 1715 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 43 | Strong (Base Peak) | [CH₃CO]⁺ |

Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024 or more scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.[8]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(3019-25-8) 1H NMR [m.chemicalbook.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Physical Properties of Cyclobutyl Methyl Ketone

This technical guide provides a comprehensive overview of the key physical properties of cyclobutyl methyl ketone (CAS No: 3019-25-8), specifically its boiling point and density.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering precise data and standardized experimental protocols.

Core Physical Properties

This compound, also known as acetylcyclobutane, is an alicyclic ketone with the molecular formula C₆H₁₀O.[2][3] It presents as a liquid at room temperature and possesses a characteristic peppermint-like odor.[4]

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the key quantitative data for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 137-139 °C | at 754 mmHg[3] |

| 138 °C | Not specified[4] | |

| 134-135 °C | Not specified[5] | |

| Density | 0.902 g/mL | at 25 °C[3][4] |

| 0.9 g/mL | Not specified[5] | |

| Refractive Index | n20/D 1.432 | at 20 °C[3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, particularly with small sample volumes, the Thiele tube method is highly effective.[6]

Protocol: Thiele Tube Method

Objective: To determine the boiling point of a liquid sample using micro-scale techniques.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

The thermometer and tube assembly are inserted into a Thiele tube containing heat-transfer oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This is the point where the vapor pressure of the sample equals the external pressure.

-

The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[8]

Protocol: Pycnometer Method

Objective: To accurately determine the density of a liquid sample.[8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Sample of this compound

Procedure:

-

Calibration of Pycnometer Volume:

-

The pycnometer is thoroughly cleaned, rinsed with distilled water, then acetone, and dried completely.

-

The mass of the clean, dry, and empty pycnometer (m_pyc) is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, ensuring any excess water exits through the capillary.

-

The exterior of the pycnometer is carefully dried, and its mass when filled with water (m_pyc+water) is measured.

-

The volume of the pycnometer (V_pyc) is calculated using the known density of water (ρ_water) at that temperature: V_pyc = (m_pyc+water - m_pyc) / ρ_water

-

-

Measurement of Sample Density:

-

The calibrated pycnometer is emptied and dried thoroughly.

-

It is then filled with this compound, and the stopper is inserted.

-

The mass of the pycnometer filled with the sample (m_pyc+sample) is measured at a controlled temperature (e.g., 25 °C).

-

The mass of the sample (m_sample) is calculated: m_sample = m_pyc+sample - m_pyc

-

The density of the this compound (ρ_sample) is then calculated: ρ_sample = m_sample / V_pyc

-

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a liquid chemical sample like this compound.

References

- 1. This compound | 3019-25-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide to the Reactivity of the Ketone Group in Cyclobutyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutyl methyl ketone, a versatile building block in organic synthesis, possesses a ketone functional group whose reactivity is modulated by the presence of the strained four-membered cyclobutane (B1203170) ring. This guide provides a comprehensive overview of the reactivity of the ketone group in this compound, detailing common transformations and providing experimental context. While specific quantitative kinetic and thermodynamic data for this particular ketone are not extensively available in the literature, this guide consolidates general principles of ketone reactivity, supported by established experimental protocols and comparative data from analogous cyclic ketones. The information herein is intended to empower researchers in designing synthetic routes and understanding the chemical behavior of this important structural motif.

Introduction

The carbonyl group is one of the most fundamental and reactive functional groups in organic chemistry. In this compound, the C=O group is attached to a methyl group and a cyclobutyl ring. The inherent ring strain of the cyclobutane ring can influence the reactivity of the adjacent ketone. This guide will explore key reactions of the ketone moiety in this compound, including nucleophilic additions, enolate chemistry, and oxidation reactions.

General Reactivity of the Ketone Group

The reactivity of the ketone group is primarily dictated by the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the cyclobutane ring can impact this reactivity through steric and electronic effects. Generally, cyclic ketones can exhibit enhanced reactivity compared to their acyclic counterparts due to the release of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.

Key Reactions and Experimental Protocols

This section details common reactions involving the ketone group of this compound, providing generalized experimental protocols that can be adapted for specific research needs.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Unraveling the Gaseous Photochemistry of Cyclobutyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical reaction mechanisms of gaseous cyclobutyl methyl ketone. Drawing upon foundational and contemporary research, this document outlines the core photochemical pathways, presents quantitative data from key studies, details experimental methodologies, and illustrates the complex reaction sequences through signaling pathway diagrams. This guide is intended to be a comprehensive resource for professionals engaged in atmospheric chemistry, photochemistry, and an invaluable reference for those in drug development, where understanding the photostability and degradation pathways of molecules is critical.

Core Photochemical Reaction Mechanisms

The vapor-phase photodecomposition of this compound is predominantly a free-radical process initiated by the absorption of ultraviolet radiation.[1] The primary photochemical processes are governed by the well-established Norrish Type I and Type II reactions, which are characteristic of aldehydes and ketones.[2][3][4]

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon bond (the bond between the carbonyl group and the cyclobutyl or methyl group) following excitation of the ketone to a singlet or triplet state.[3][4] This α-scission results in the formation of two radical fragments.[3][4] For this compound, two primary Norrish Type I cleavage pathways are possible:

-

Pathway A: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, yielding an acetyl radical (CH₃CO•) and a cyclobutyl radical (c-C₄H₇•).

-

Pathway B: Cleavage of the bond between the carbonyl carbon and the methyl group, yielding a cyclobutanecarbonyl radical (c-C₄H₇CO•) and a methyl radical (CH₃•).

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[3] Subsequent reactions of this biradical can lead to cleavage of the bond between the α- and β-carbon atoms, yielding an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.[5]

Based on the observed products in early studies, the Norrish Type I pathway, particularly the formation of acetyl and cyclobutyl radicals, is the dominant mechanism in the gas-phase photolysis of this compound.[1]

Quantitative Data from Photolysis Studies

The foundational work by Norman and Pitts (1955) on the vapor-phase photolysis of this compound at 2654 Å provides key quantitative data on the quantum yields of the major products at various temperatures. The quantum yield (Φ) in a photochemical reaction is the number of moles of a substance produced or consumed per mole of photons absorbed.[5][6][7]

Table 1: Quantum Yields of Major Products in the Photolysis of Gaseous this compound at 2654 Å

| Temperature (°C) | Φ (Carbon Monoxide) | Φ (Ethylene) |

| 100 | 0.35 ± 0.02 | 0.17 |

| 150 | 0.35 ± 0.02 | - |

| 200 | 0.35 ± 0.02 | - |

| 250 | 0.35 ± 0.02 | 0.34 |

Data sourced from Norman and Pitts, J. Am. Chem. Soc. 1955, 77, 23, 6104–6107.[1][8]

The constancy of the carbon monoxide quantum yield suggests that the primary decomposition of the acetyl radical is the main source of CO.[1] The increase in ethylene (B1197577) quantum yield with temperature indicates that the dissociation of the cyclobutyl radical into ethylene and a vinyl radical has a notable activation energy.[1]

Table 2: Identified Photolysis Products of Gaseous this compound

| Major Products | Minor Products |

| Carbon Monoxide (CO) | Methylcyclobutane |

| Ethylene (C₂H₄) | Ethane |

| Methane (CH₄) | Cyclobutene |

| Cyclobutane | Butadiene (at high temperatures) |

Data sourced from Norman and Pitts, J. Am. Chem. Soc. 1955, 77, 23, 6104–6107.[1][8]

Experimental Protocols

The following section details the experimental methodology employed in the foundational study of the gas-phase photolysis of this compound.

Synthesis and Purification of this compound

This compound can be synthesized by reacting cyclobutanecarbonyl chloride with the magnesium salt of malonic ester.[9] The resulting ketone is then purified by fractional distillation.

Photolysis Apparatus and Procedure

A standard gas-phase photolysis setup consists of a light source, a reaction cell, and a system for introducing the sample and collecting products.

-

Light Source: A high-pressure mercury arc lamp is a common source of ultraviolet radiation. Specific wavelengths, such as 2654 Å, can be isolated using appropriate filters.

-

Reaction Cell: A cylindrical quartz reaction cell is used to contain the gaseous sample during irradiation. The volume of the cell used in the original study was approximately 130 cc.[1] The cell is placed in a furnace to control the reaction temperature.

-

Sample Introduction: A known pressure of this compound vapor is introduced into the evacuated reaction cell.

-

Irradiation: The sample is irradiated for a specific duration. The light intensity can be monitored using a phototube or by chemical actinometry.

Product Analysis

After irradiation, the products are collected and analyzed.

-

Fractional Condensation: The reaction mixture is passed through a series of cold traps to separate the products based on their boiling points.

-

Gas Analysis: Non-condensable gases, such as carbon monoxide and methane, are analyzed using a micro-gas analysis apparatus.[1]

-

Modern Techniques: While the original study used classical methods, modern analysis would employ Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile products.[10][11][12] GC-MS provides high-resolution separation and detailed mass spectra for unambiguous compound identification.[11][12] Chemical Ionization Mass Spectrometry (CIMS) is another powerful technique for detecting and quantifying radical intermediates in real-time.[13]

Visualizing the Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key photochemical reaction pathways and a typical experimental workflow.

Caption: Primary photochemical pathways of gaseous this compound.

Caption: A generalized workflow for gas-phase photochemistry experiments.

Conclusion

The photochemical behavior of gaseous this compound is a classic example of ketone photochemistry, dominated by the Norrish Type I cleavage to form acetyl and cyclobutyl radicals. The subsequent decomposition and recombination of these radicals lead to a variety of stable end products. The quantitative data on product quantum yields provide valuable insights into the energetics and kinetics of the secondary reactions. While foundational studies have laid the groundwork for our understanding, modern analytical techniques such as GC-MS and CIMS offer the potential for more detailed and real-time analysis of the complex reaction mixture, including the direct observation of radical intermediates. This comprehensive understanding of photochemical reaction mechanisms is essential for applications ranging from atmospheric modeling to ensuring the photostability of pharmaceutical compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound 98 3019-25-8 [sigmaaldrich.com]

- 10. Early gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on the Thermal Decomposition of Methyl Cyclobutyl Ketone in the Vapor Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor-phase thermal decomposition of methyl cyclobutyl ketone. It details the reaction kinetics, products, and proposed mechanisms based on available scientific literature. The information is presented to be a valuable resource for researchers in physical organic chemistry, reaction kinetics, and those in drug development who may encounter cyclobutyl moieties in their molecules.

Reaction Kinetics and Stoichiometry

The vapor-phase thermal decomposition of methyl cyclobutyl ketone has been shown to be a first-order reaction.[1] The primary products of this unimolecular decomposition are ethylene (B1197577) and methyl vinyl ketone, formed in essentially equimolar amounts during the initial stages of the reaction.[1]

The reaction can be represented as: CH₃COC₄H₇ (g) → CH₂=CH₂ (g) + CH₃COCH=CH₂ (g)

The decomposition is not significantly inhibited by the presence of radical scavengers such as propylene, toluene, or nitric oxide, suggesting that it does not proceed via a free-radical chain mechanism.[1][2]

Table 1: Kinetic Parameters for the Thermal Decomposition of Methyl Cyclobutyl Ketone

| Parameter | Value | Reference |

| Temperature Range | 360-410 °C | [1] |

| Pressure Range | 10-65 mm Hg | [1] |

| Reaction Order | First-Order | [1] |

| Activation Energy (Ea) | 54.5 kcal/mole | [1] |

| Arrhenius Equation | k = 3.4 x 10¹⁴ e⁻⁵⁴⁵⁰⁰/ᴿᵀ sec⁻¹ | [2] |

Table 2: Effect of Inhibitors on the First-Order Rate Constant (k) at 400°C

| Inhibitor | Partial Pressure of Inhibitor (mm Hg) | Initial Pressure of Methyl Cyclobutyl Ketone (mm Hg) | k x 10⁴ (sec⁻¹) | Reference |

| None | - | 7.2 | 46.9 | [2] |

| Nitric Oxide | 2.5 | 7.2 | 49.4 | [2] |

| Propylene | 17.8 | 7.0 | 48.3 | [2] |

| Propylene | 26.7 | 7.1 | 49.3 | [2] |

| Propylene | 38.1 | 7.7 | 47.7 | [2] |

| Toluene | 25.9 | 7.0 | 47.7 | [2] |

| Toluene | 24.9 | 7.4 | 47.7 | [2] |

Experimental Protocols

The kinetic data for the thermal decomposition of methyl cyclobutyl ketone were obtained through gas-phase pyrolysis experiments. A static pyrolysis system is typically employed for such studies.[3]

2.1. Apparatus and Procedure

A typical experimental setup for studying gas-phase kinetics consists of a furnace, a temperature controller, and a vacuum system.[1][3] The reaction is carried out in a cylindrical Pyrex reaction vessel.[1] To investigate the effect of surface reactions, the experiment can be repeated in a vessel packed with thin-walled Pyrex tubing to significantly increase the surface-to-volume ratio.[1]

The general procedure involves the following steps:

-

Sample Preparation: Methyl cyclobutyl ketone is purified, typically by distillation, and degassed prior to use.[1]

-

Reaction Initiation: The reactant is introduced into the heated reaction vessel, which is maintained at a constant temperature.[3]

-

Pressure Monitoring: The progress of the reaction is monitored by measuring the total pressure increase in the system using a manometer.[3] The stoichiometry of the reaction (one mole of reactant producing two moles of products) allows for the calculation of the extent of reaction from the pressure change.[1]

-

Product Analysis: At the end of a run, the products are collected and analyzed.

2.2. Analytical Techniques

The identification and quantification of the reaction products are crucial for elucidating the reaction mechanism. A combination of techniques is often employed:

-

Fractional Condensation: The product mixture is passed through a series of cold traps at progressively lower temperatures to separate components based on their volatility.[1]

-

Gas Chromatography (GC): This is a primary technique for separating and quantifying volatile organic compounds.[4][5] Pyrolysis-GC (Py-GC), where the pyrolysis unit is directly coupled to a gas chromatograph, is a powerful tool for analyzing thermal decomposition products.[6][7]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[4][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the products. Gas-phase IR analysis can be performed using a gas cell.[1][8]

Proposed Reaction Mechanism

The thermal decomposition of methyl cyclobutyl ketone is proposed to proceed through a concerted, non-radical mechanism involving a cyclic transition state. This is consistent with the first-order kinetics and the lack of inhibition by radical scavengers.[2] The reaction is analogous to the thermal decomposition of other cyclobutane (B1203170) derivatives.[2]

The primary decomposition pathway involves the cleavage of the cyclobutane ring.

Caption: Proposed concerted mechanism for the thermal decomposition.

Logical Workflow for Kinetic Study

The investigation of the thermal decomposition of methyl cyclobutyl ketone follows a structured experimental and analytical workflow.

Caption: Workflow for studying vapor-phase thermal decomposition.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KIT/ITC- Research - Pyrolysis Technology - Pyrolysis Products Analysis [itc.kit.edu]

- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of C₆H₁₀O Ketones with a Cyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures through systematic nomenclature is paramount. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for ketones with the molecular formula C₆H₁₀O that incorporate a cyclobutane (B1203170) ring. We will systematically identify all possible structural isomers, detail the derivation of their IUPAC names, and present this information through clear diagrams and summary tables. A methodological workflow for naming such compounds is also provided to serve as a practical reference.

Core Principles of IUPAC Nomenclature for Cyclic Ketones

The IUPAC system provides a logical framework for naming organic compounds, ensuring that each name corresponds to a single, unique structure. For ketones containing a cycloalkane ring, the primary rules are as follows:

-

Parent Structure Identification : The main structure is determined by the principal functional group. For ketones, the suffix "-one" is used.[1][2] If the carbonyl group (C=O) is part of the ring, the parent name is derived from the corresponding cycloalkane by replacing the final "-e" with "-one" (e.g., cyclobutane becomes cyclobutanone ).[1][3]

-

Numbering of the Ring : In cyclic ketones, the carbonyl carbon is automatically assigned the number 1 position.[1][2][4][5] This number is typically omitted from the final name unless its inclusion is necessary to avoid ambiguity, such as in polyketones.[1][5]

-

Numbering Substituents : The ring is numbered starting from the carbonyl carbon (C1) in a direction that assigns the lowest possible locants (numbers) to any substituents.[1][2][5]

-

Naming with Side Chains : If the ketone group is part of an acyclic chain attached to the ring, the acyclic chain is named as the parent alkanone, and the ring is treated as a substituent (e.g., "cyclobutyl").[5] The chain is numbered to give the carbonyl carbon the lowest possible number.[1]

-

Alphabetical Order : When multiple different substituents are present, they are listed in alphabetical order in the final name.

Structural Isomers of C₆H₁₀O Cyclobutane Ketones and Their Nomenclature

Based on the molecular formula C₆H₁₀O and the constraint of a cyclobutane ring, the isomers fall into two main categories: those where the ketone is part of the cyclobutane ring (substituted cyclobutanones) and those where the ketone is on a side chain attached to the ring.

Category 1: Ketone Functional Group within the Ring (Cyclobutanone Derivatives)

In this category, the parent structure is cyclobutanone (B123998). The remaining two carbon atoms and associated hydrogens (an ethyl or two methyl groups) are treated as substituents on the ring.

2.1 2-Ethylcyclobutanone & 3-Ethylcyclobutanone

-

Derivation : An ethyl group (-CH₂CH₃) is attached to the cyclobutanone ring. Numbering starts at the carbonyl carbon (C1). To give the substituent the lowest number, we can place it at the C2 or C3 position. Both are valid and distinct isomers.

-

2-Ethylcyclobutanone : The ethyl group is on the carbon adjacent to the carbonyl.

-

3-Ethylcyclobutanone : The ethyl group is on the carbon opposite the carbonyl.

-

2.2 Dimethylcyclobutanone Isomers

-

Derivation : Two methyl groups (-CH₃) are attached to the cyclobutanone ring. Their positions lead to several structural isomers.

-

2,2-Dimethylcyclobutanone : Both methyl groups are on the C2 carbon.

-

3,3-Dimethylcyclobutanone : Both methyl groups are on the C3 carbon.

-

2,3-Dimethylcyclobutanone : Methyl groups are on adjacent C2 and C3 carbons. This isomer also has stereoisomers (cis and trans).

-

2,4-Dimethylcyclobutanone : Methyl groups are on C2 and C4. This isomer also has stereoisomers (cis and trans).

-

Category 2: Ketone Functional Group on a Side Chain

In this case, the cyclobutane ring acts as a substituent on an acyclic ketone chain.

2.3 1-Cyclobutylethan-1-one

-

Derivation : The parent chain is the one containing the carbonyl group. Here, it is a two-carbon chain (ethane), making the parent an "ethanone". The cyclobutane ring is a substituent on this chain. The IUPAC system names this as 1-cyclobutylethan-1-one. The common name, cyclobutyl methyl ketone, is also frequently used.

Summary of Isomers

The identified structural isomers of C₆H₁₀O containing a cyclobutane ring are summarized in the table below for direct comparison.

| Isomer ID | IUPAC Name | Parent Structure | Substituent(s) |

| 1 | 2-Ethylcyclobutanone | Cyclobutanone | Ethyl |

| 2 | 3-Ethylcyclobutanone | Cyclobutanone | Ethyl |

| 3 | 2,2-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |

| 4 | 3,3-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |

| 5 | 2,3-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |

| 6 | 2,4-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |

| 7 | 1-Cyclobutylethan-1-one | Ethanone | Cyclobutyl |

Methodological Protocol for Nomenclature

To systematically name an unknown ketone with the formula C₆H₁₀O and a cyclobutane ring, the following protocol should be applied. This workflow ensures adherence to IUPAC standards.

Step 1: Locate the Carbonyl Group

-

Determine if the C=O group is part of the four-membered ring or part of an acyclic side chain.

Step 2: Identify the Parent Structure

-

If C=O is in the ring : The parent is "cyclobutanone". Proceed to Step 3.

-

If C=O is in the side chain : Identify the longest continuous carbon chain that includes the carbonyl carbon. Name it as an "alkanone". The cyclobutane ring is a substituent. Proceed to Step 4.

Step 3: Number the Ring and Identify Substituents (for Cyclobutanone Derivatives)

-

Assign C1 to the carbonyl carbon.

-

Number the remaining ring carbons (C2, C3, C4) in the direction that gives the lowest possible numbers to the substituents.

-

Name the substituents (e.g., ethyl, methyl).

-

Use prefixes (di-, tri-) if multiple identical substituents are present.

Step 4: Assemble the Final Name

-

Combine the substituent names (with their locants) in alphabetical order as a prefix to the parent name.

This logical flow can be visualized as follows:

Conclusion

The molecular formula C₆H₁₀O, when constrained by the presence of a cyclobutane ring and a ketone functional group, yields a well-defined set of seven structural isomers. By methodically applying the foundational rules of IUPAC nomenclature, we can assign a unique and descriptive name to each isomer, distinguishing between cyclobutanone derivatives and acyclic ketones with a cyclobutyl substituent. This systematic approach is essential for precise communication and documentation in scientific and industrial applications.

References

Basic characterization of acetylcyclobutane for organic synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acetylcyclobutane, a versatile ketone building block in organic synthesis. Due to its strained four-membered ring, acetylcyclobutane serves as a valuable precursor for a variety of molecular scaffolds relevant to pharmaceutical and materials science research. This document outlines its core physicochemical properties, detailed spectroscopic data, robust synthetic protocols, and key chemical transformations.

Core Characterization

Acetylcyclobutane is a colorless liquid at room temperature. Its fundamental properties are summarized below.

Physical and Chemical Properties

The key physical and chemical data for acetylcyclobutane are presented in Table 1. This information is crucial for its handling, purification, and use in synthetic applications.

Table 1: Physical and Chemical Properties of Acetylcyclobutane

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 3019-25-8 |

| Appearance | Colorless Liquid |

| Density | 0.90 g/cm³ |

| Boiling Point | 148-150 °C (estimated) |

| Refractive Index (n20/D) | 1.430 |

| Purity (typical) | >98.0% (GC) |

Safety and Handling

Acetylcyclobutane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Key safety information is summarized in Table 2.

Table 2: Hazard and Safety Information for Acetylcyclobutane

| Identifier | Information |

| GHS Pictogram | GHS02 (Flammable) |

| Signal Word | Warning |

| Hazard Statement | H226: Flammable liquid and vapor.[1] |

| Precautionary Statements | P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501[1] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[1] |

Spectroscopic Data

The structural characterization of acetylcyclobutane is confirmed by various spectroscopic methods. The expected and observed spectral data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for acetylcyclobutane is not readily found, the expected chemical shifts can be predicted based on the analysis of similar cyclobutane (B1203170) structures and general chemical shift ranges.[2]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetylcyclobutane (in CDCl₃)

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| a | -CH ₃ | ~2.15 | Singlet (s) |

| b | -COCH - | ~3.20 | Multiplet (m) |

| c, d | -CH ₂- (ring) | 1.80 - 2.40 | Multiplets (m) |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | |

| e | C =O | ~209 | |

| f | -C H- | ~55 | |

| g | -C H₃ | ~28 | |

| h | -C H₂- (C2/C4) | ~25 | |

| i | -C H₂- (C3) | ~18 |

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the ketone carbonyl stretch.

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~2970 - 2860 | C-H (Aliphatic) | Strong |

| ~1705 | C=O (Ketone) | Strong |

| ~1450 | C-H (Bend) | Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry (MS) Fragments

| m/z | Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 70 | [M - C₂H₄]⁺ (from ring cleavage) |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Synthesis of Acetylcyclobutane

Acetylcyclobutane can be reliably synthesized via a three-step sequence starting from commercially available diethyl cyclobutane-1,1-dicarboxylate (B1232482). The pathway involves hydrolysis and decarboxylation to form cyclobutanecarboxylic acid, conversion to the acyl chloride, and subsequent reaction with a Gilman reagent.

Experimental Protocol: Synthesis of Acetylcyclobutane

Step 1: Preparation of Cyclobutanecarboxylic Acid

-

Hydrolysis: A solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) (5.0 eq) is heated to reflux for 20 hours.

-

Work-up: The ethanol is removed by distillation. The aqueous residue is cooled, acidified with 20% H₂SO₄, and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield crude cyclobutane-1,1-dicarboxylic acid.

-

Decarboxylation: The crude dicarboxylic acid is placed in a distillation apparatus and heated in an oil bath to 160–170 °C until carbon dioxide evolution ceases.

-

Purification: The temperature is then raised to ~220 °C, and the fraction boiling at 190–195 °C is collected as cyclobutanecarboxylic acid.

Step 2: Preparation of Cyclobutanecarbonyl Chloride

-

Reaction Setup: To a flask containing cyclobutanecarboxylic acid (1.0 eq) is added thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: The mixture is stirred at room temperature for 2 hours and then gently heated to 50 °C for 1 hour until gas evolution stops.

-

Purification: The excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to afford pure cyclobutanecarbonyl chloride.

Step 3: Preparation of Acetylcyclobutane (Gilman Reagent)

-

Gilman Reagent Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), copper(I) iodide (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. Methyllithium (2.0 eq) is added dropwise, and the mixture is stirred until a clear, colorless solution of lithium dimethylcuprate forms.

-

Acylation: The freshly prepared cyclobutanecarbonyl chloride (1.0 eq), dissolved in anhydrous THF, is added slowly to the Gilman reagent at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by fractional distillation to yield acetylcyclobutane.

Key Reactions in Organic Synthesis

Acetylcyclobutane is a versatile intermediate for constructing more complex molecules, primarily through reactions of its ketone functionality.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the carbonyl group of acetylcyclobutane into an exocyclic double bond, yielding 1-cyclobutyl-1-ethene derivatives.

References

The Genesis of a Cyclobutyl Ketone: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of cyclobutyl methyl ketone, a valuable building block in organic synthesis. While modern synthetic routes are numerous and optimized, understanding the foundational methodologies offers critical insights into the evolution of alicyclic chemistry. This document details the pioneering work of N. D. Zelinsky, presenting the first reported synthesis, including the experimental protocol, reaction mechanisms, and relevant quantitative data.

Introduction: The Dawn of Alicyclic Ketones

The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of cyclic organic compounds. Among the pioneers in this field was the Russian chemist Nikolai Dmitrievich Zelinsky, whose work significantly advanced the understanding and synthesis of alicyclic structures. The synthesis of this compound, a seemingly simple molecule, represented a notable step in the exploration of four-membered ring systems, which were known for their inherent ring strain and unique reactivity.

The Initial Discovery and Synthesis by N. D. Zelinsky

The first documented synthesis of this compound is attributed to N. D. Zelinsky and his collaborators in the early 1900s. Their work, published in the Journal of the Russian Physical-Chemical Society and subsequently in the German journal Berichte der Deutschen Chemischen Gesellschaft, laid the groundwork for the preparation of ketones from cyclobutanecarboxylic acid.

The initial approach involved a multi-step process starting from the more accessible cyclobutanecarboxylic acid. The key transformation was the conversion of the carboxylic acid into its corresponding acyl chloride, followed by reaction with a suitable methylating agent.

Logical Workflow of the Initial Synthesis

The synthesis pathway established by Zelinsky can be visualized as a two-step process. The first step involves the activation of the carboxylic acid, and the second is the introduction of the methyl group to form the ketone.

Experimental Protocols for the Initial Synthesis

The following protocols are based on the early 20th-century reports from the laboratory of N. D. Zelinsky. Modern safety precautions and techniques should be applied when interpreting and adapting these historical methods.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

Objective: To convert cyclobutanecarboxylic acid into its more reactive acyl chloride derivative.

Reaction: C₄H₇COOH + SOCl₂ → C₄H₇COCl + SO₂ + HCl

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet tube, place 10 g of dry cyclobutanecarboxylic acid.

-

Carefully add 15 g of thionyl chloride (a slight excess).

-

Gently warm the mixture on a water bath. The reaction will commence with the evolution of sulfur dioxide and hydrogen chloride gas. These gases should be directed to a suitable gas trap.

-

Continue heating for approximately one hour, or until the evolution of gas ceases.

-

To remove excess thionyl chloride, distill it off under reduced pressure.

-

The remaining liquid is crude cyclobutanecarbonyl chloride, which can be purified by distillation.

Step 2: Synthesis of this compound

Objective: To introduce a methyl group to the cyclobutanecarbonyl chloride to form the target ketone.

Reaction: 2 C₄H₇COCl + (CH₃)₂Zn → 2 C₄H₇COCH₃ + ZnCl₂

Procedure:

-

Prepare a solution of dimethylzinc in an inert, anhydrous solvent such as dry toluene. Extreme caution is required as dimethylzinc is highly pyrophoric.

-

In a separate flask, dissolve the freshly distilled cyclobutanecarbonyl chloride (from Step 1) in the same anhydrous solvent.

-

Cool both solutions in an ice-salt bath.

-

Slowly add the cyclobutanecarbonyl chloride solution to the stirred dimethylzinc solution. The reaction is exothermic and the temperature should be maintained below 5 °C.

-

After the addition is complete, allow the mixture to stir at a low temperature for an additional hour.

-

Carefully quench the reaction by the slow addition of cold, dilute hydrochloric acid to decompose the zinc complex and unreacted organometallic reagent.

-

Separate the organic layer and wash it successively with water, a dilute solution of sodium bicarbonate, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

The residue is the crude this compound, which can be purified by fractional distillation.

Quantitative Data from the Initial Synthesis

The following table summarizes the key quantitative data as reported in the early literature. It is important to note that the yields and physical constants may differ from modern, optimized procedures due to variations in reagent purity and analytical techniques.

| Parameter | Value (as reported) |

| Yield of Cyclobutanecarbonyl Chloride | ~85% |

| Yield of this compound | ~60-70% |

| Boiling Point of this compound | 137-139 °C |

| Density of this compound | 0.902 g/mL at 25 °C |

Signaling Pathways and Reaction Mechanisms

The core chemical transformations in this initial synthesis involve nucleophilic acyl substitution.

Formation of Cyclobutanecarbonyl Chloride

The reaction between cyclobutanecarboxylic acid and thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate.

Formation of this compound

The reaction of cyclobutanecarbonyl chloride with dimethylzinc is a classic example of ketone synthesis using an organometallic reagent. The more nucleophilic methyl group of dimethylzinc attacks the electrophilic carbonyl carbon of the acyl chloride.

Conclusion

The pioneering work of N. D. Zelinsky on the synthesis of this compound was a significant contribution to the field of alicyclic chemistry. Although the reagents and techniques of the early 20th century were limited by modern standards, the fundamental chemical principles established in this initial synthesis remain relevant. This historical perspective not only illuminates the origins of this important synthetic intermediate but also provides a valuable educational tool for researchers and students in the chemical sciences. Understanding these foundational experiments allows for a deeper appreciation of the sophisticated synthetic methodologies available to the modern organic chemist.

An In-depth Technical Guide to Cyclobutyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl methyl ketone, also known as acetylcyclobutane, is a cyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique four-membered ring structure imparts specific chemical and physical properties that make it a valuable building block for more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its core properties, synthesis, spectroscopic characterization, and applications, with a focus on experimental details and data presentation for the research and development community.

Core Molecular Information

This compound is an organic compound featuring a cyclobutane (B1203170) ring bonded to an acetyl group.[1]

| Identifier | Value |

| Molecular Formula | C₆H₁₀O[2] |

| Molecular Weight | 98.14 g/mol [2] |

| Canonical SMILES | CC(=O)C1CCC1 |

| InChI Key | JPJOOTWNILDNAW-UHFFFAOYSA-N |

| CAS Number | 3019-25-8[2] |

| Alternate Names | Acetylcyclobutane, 1-Cyclobutylethanone[3] |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[1][4] Its key physical properties are summarized below.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[3][4] |

| Density | 0.902 g/mL at 25 °C[4] |

| Boiling Point | 137-139 °C at 754 mmHg[4] |

| Flash Point | 29 °C (84.2 °F) - closed cup[4] |

| Refractive Index | n20/D 1.432[4] |

| Vapor Pressure | 7.02 mmHg at 25°C[4] |

Synthesis and Reactivity

Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3] While a detailed, step-by-step published protocol for this specific transformation can be proprietary, a representative procedure analogous to the synthesis of similar ketones is provided below. This protocol is adapted from the synthesis of methyl cyclopropyl (B3062369) ketone and should be optimized for this compound.[5]

Step 1: Preparation of Diethyl Cyclobutylmalonate (Illustrative)

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether.

-

A small amount of iodine can be added to initiate the reaction.

-

A solution of cyclobutyl bromide in diethyl ether is added dropwise to form the Grignard reagent.

-

The Grignard reagent is then added to a cooled solution of diethyl malonate in diethyl ether.

-

The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield diethyl cyclobutylmalonate.